molecular formula C20H21NO5S B2649592 Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 922556-21-6

Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2649592
CAS No.: 922556-21-6
M. Wt: 387.45
InChI Key: ZWHNNQFZJOCRAA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked via an acetamido moiety to the thiophene core. Its synthesis typically involves multicomponent reactions or stepwise functionalization of the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate scaffold .

Properties

IUPAC Name

ethyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-2-24-20(23)18-13-5-3-4-6-16(13)27-19(18)21-17(22)10-12-7-8-14-15(9-12)26-11-25-14/h7-9H,2-6,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHNNQFZJOCRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Acetamido Group: The benzo[d][1,3]dioxole derivative is then reacted with acetic anhydride to introduce the acetamido group.

    Construction of the Tetrahydrobenzo[b]thiophene Core: This involves a multi-step process starting with the formation of a thiophene ring, followed by hydrogenation to obtain the tetrahydrobenzo[b]thiophene structure.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound’s mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to active sites, while the acetamido and tetrahydrobenzo[b]thiophene groups could enhance specificity and potency. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

The structural and functional diversity of tetrahydrobenzo[b]thiophene derivatives allows for detailed comparisons. Below is a systematic analysis of key analogues:

Key Observations :

  • Synthetic yields vary significantly: Hantzsch cyclization () achieves up to 98% yield, while Petasis reactions () yield 22%, reflecting differences in reaction efficiency and purification challenges.
Physicochemical Properties

Table 2: Physical and Spectroscopic Data

Compound Name & ID Melting Point (°C) IR (cm⁻¹) $ ^1 \text{H-NMR} $ (δ, ppm) Biological Activity
Target Compound Not reported 3407 (NH), 1727 (C=O), 1650 (C=O) 6.79 (d, J = 7.8 Hz, aromatic H), 5.96 (s, dioxolane CH₂), 4.26 (q, OCH₂CH₃) Not explicitly reported
IIIb () 200–202 NH (3222), C=O (1724, 1662) 7.25–7.45 (aromatic H), 3.52 (piperazinyl CH₂) Anticancer screening (in silico)
EU1794-4 () Not reported NH (3222), C=O (1724, 1662) 1.40 (t, OCH₂CH₃), 2.30 (s, CH₃), 7.4–7.45 (aromatic H) NMDAR modulation
5b () 189–191 NH (3222), C=O (1724) 6.68–7.45 (aromatic H), 4.14 (q, OCH₂CH₃) Antitubercular activity (in vitro)

Key Observations :

  • The piperonyl group in the target compound introduces unique $ ^1 \text{H-NMR} $ signals (e.g., 5.96 ppm for dioxolane CH₂) absent in phenyl or pyridinyl analogues .
  • Melting points correlate with substituent polarity: IIIb (polar carboxamide) melts at 200–202°C, while IIIe (nonpolar benzylpiperidinyl) melts at 80–82°C .

Biological Activity

Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H27N2O5SC_{22}H_{27}N_{2}O_{5}S and a molecular weight of 467.0 g/mol. It features several functional groups, including an amide and a carboxylate ester, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H27N2O5S
Molecular Weight467.0 g/mol
CAS Number1329941-12-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The benzo[d][1,3]dioxole moiety may facilitate binding to enzymes or receptors through hydrogen bonding and π-π interactions, enhancing the compound's affinity and specificity for its targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of the compound exhibit significant antimicrobial properties. For instance, minimum inhibitory concentration (MIC) assays have shown that certain analogs effectively inhibit bacterial and fungal growth. Such compounds are compared against standard antibiotics to evaluate their efficacy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity of various derivatives of this compound against several pathogens.
    • Results indicated that some derivatives demonstrated lower MIC values compared to conventional antibiotics like ciprofloxacin and ketoconazole .
  • Anti-inflammatory Mechanisms :
    • Research focusing on the anti-inflammatory properties revealed that the compound can inhibit the expression of pro-inflammatory cytokines in cell cultures .
    • The mechanism involves modulation of signaling pathways related to inflammation.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Cyanoacetylation1-cyanoacetyl-3,5-dimethylpyrazole, ethanol72–94
CouplingDMF, 60°C, 6–12 hours65–80

Which analytical techniques are critical for confirming the compound’s structural integrity?

Level: Basic
Answer:
Rigorous characterization employs:

  • NMR Spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) verify proton environments (e.g., NH at δ 5.98 ppm) and carbon backbones .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • HPLC : Monitors purity (>99%) and identifies side products .
  • IR Spectroscopy : Detects functional groups (e.g., C=O at ~1700 cm⁻¹) .

How can reaction conditions be optimized to improve yield and selectivity?

Level: Advanced
Answer:
Optimization strategies include:

  • Temperature Control : Lower temperatures (60–80°C) reduce side reactions during coupling steps .
  • Catalyst Screening : Piperidine/acetic acid systems enhance Knoevenagel condensation efficiency .
  • Solvent Selection : DMF improves solubility of aromatic intermediates, while toluene minimizes polar byproducts .
  • Reaction Monitoring : Thin-layer chromatography (TLC) tracks progress, allowing timely termination to prevent degradation .

Data-Driven Example : Replacing ethanol with DMF in the coupling step increased yield from 65% to 80% due to better reactant solvation .

How should researchers resolve contradictions in spectral data during characterization?

Level: Advanced
Answer:
Discrepancies (e.g., unexpected NMR shifts or MS fragments) require:

  • 2D NMR Techniques : COSY and HSQC clarify proton-carbon correlations, distinguishing overlapping signals .
  • Isotopic Labeling : 15N or 13C labeling confirms ambiguous groups (e.g., acetamide vs. urea linkages) .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives) .

Case Study : A 1H NMR signal at δ 2.72 ppm initially attributed to CH2 was re-assigned to thiophene-adjacent protons using HSQC, resolving a misidentification .

What methodologies are used to evaluate the compound’s biological activity?

Level: Advanced
Answer:
Mechanistic studies involve:

  • Enzyme Inhibition Assays : Measure IC50 against targets like acetylcholinesterase (AChE) using Ellman’s method .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for NMDAR modulation) quantify affinity .
  • Single-Channel Electrophysiology : Assess ion channel effects (e.g., reduced Ca²⁺ permeability in GluN1/GluN2A receptors) .

Key Finding : The compound reduces NMDAR single-channel conductance by 40% at 10 µM, suggesting partial inhibition as a neuroprotective strategy .

How do structural modifications influence activity in comparative studies?

Level: Advanced
Answer:
Comparative analysis of derivatives reveals:

  • Substituent Effects : Electron-withdrawing groups (e.g., NO2) on the benzamido moiety enhance AChE inhibition by 3-fold versus methyl groups .
  • Core Modifications : Replacing the benzo[d][1,3]dioxol-5-yl group with benzimidazole improves antitumor activity (IC50 = 12 µM vs. 25 µM) .

Q. Table 2: Activity Comparison of Analogues

DerivativeTargetActivity (IC50)Reference
Benzo[d][1,3]dioxol-5-yl variantAChE18 µM
3-Nitrobenzamido-substituted thiopheneAChE6 µM
Benzimidazole-containing analogueHeLa cells12 µM

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Level: Advanced
Answer:
Scale-up requires:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyanoacetylation) .
  • Green Solvents : Ethanol/water mixtures replace DMF to reduce toxicity .
  • Quality-by-Design (QbD) : DOE (Design of Experiments) identifies critical parameters (e.g., pH, stirring rate) for reproducibility .

Example : Switching from batch to flow synthesis increased throughput by 50% while maintaining 85% yield .

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